Molar Absorptivity of Bis(T-butylsulfonyl)diazomethane at Deep-UV Wavelengths
While head-to-head comparative absorption data for close analogs is not available in the public domain, the molar absorptivity (ε) of Bis(T-butylsulfonyl)diazomethane has been quantified at key deep-UV wavelengths for lithographic applications. At 248 nm (KrF laser), the molar absorptivity is 858 M⁻¹cm⁻¹ [1]. Its primary absorption peak is at 214 nm with a molar absorptivity of 10,145 M⁻¹cm⁻¹ [1]. These values define its inherent photospeed and its compatibility with specific exposure tools, distinguishing it from PAGs optimized for other wavelengths (e.g., 193 nm for ArF lithography) [1].
| Evidence Dimension | Molar absorptivity (ε) at specific wavelengths |
|---|---|
| Target Compound Data | ε = 858 M⁻¹cm⁻¹ at 248 nm; ε = 10,145 M⁻¹cm⁻¹ at 214 nm |
| Comparator Or Baseline | Other PAGs (e.g., triphenylsulfonium salts) have different absorption profiles optimized for other wavelengths. |
| Quantified Difference | Not available for a direct comparator. |
| Conditions | Measured in solution; exact solvent not specified in the source datasheet. |
Why This Matters
This data is critical for selecting a PAG that efficiently absorbs light at the specific exposure wavelength used in the manufacturing process, directly impacting photospeed and throughput.
- [1] Fujifilm Wako Pure Chemical Corporation. (2022). WPAG-170 (Bis(tert-butylsulfonyl)diazomethane) - Absorption Properties. View Source
